Methyl 4-acetyl-2-methylbenzoate

Vue d'ensemble

Description

Methyl 4-acetyl-2-methylbenzoate is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Methyl 4-acetyl-2-methylbenzoate (MAM) is an organic compound that has garnered interest due to its diverse biological activities, particularly in the fields of pharmacology and agriculture. This article reviews the biological properties of MAM, including its insecticidal effects, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

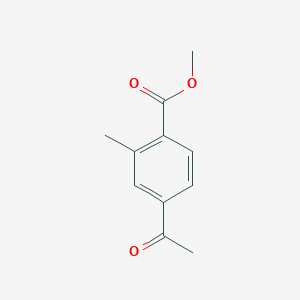

MAM is a methyl ester derived from 4-acetyl-2-methylbenzoic acid. Its chemical structure can be represented as follows:

This compound features a methyl group and an acetyl group attached to a benzoate core, which contributes to its biological activity.

Insecticidal Activity

Recent studies have highlighted the insecticidal properties of MAM and its potential as an environmentally safe alternative to conventional insecticides.

- Mechanism of Action : MAM appears to interfere with the nervous system of insects. For instance, it has been shown to reduce cholinesterase activity in rats, suggesting a similar mechanism might occur in insects, leading to neurotoxicity at higher concentrations .

- Efficacy Against Pests : In laboratory settings, MAM demonstrated significant insecticidal activity against various pests such as aphids and whiteflies. A study indicated that MAM reduced fecundity and longevity in the aphid Aphis gossypii, affecting both treated and untreated generations .

Toxicity Profiles

The safety profile of MAM is critical for its application in agricultural settings:

- Acute Toxicity : MAM has been classified with moderate toxicity levels. It falls under Category 4 for dermal and inhalation exposure, indicating that it can cause irritation but at higher doses may lead to more severe health issues .

- Target Organ Toxicity : Specific target organ toxicity has been noted, particularly concerning respiratory tract irritation. This necessitates careful handling and application practices in agricultural environments .

Therapeutic Potential

Beyond its insecticidal properties, MAM's biological activities suggest potential therapeutic applications:

- Antimicrobial Properties : Preliminary studies indicate that MAM exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further investigation as a natural preservative or therapeutic agent.

- Pharmacological Applications : The structural characteristics of MAM allow for modifications that could enhance its efficacy as a drug candidate. Research into analogs of MAM may yield compounds with improved selectivity and potency against specific biological targets .

Research Findings and Case Studies

A variety of studies have explored the biological activity of MAM:

Future Perspectives

The future research directions for MAM include:

- Environmental Impact Studies : Further investigation into the environmental effects of MAM when used as an insecticide will be essential to assess its sustainability.

- Mechanistic Studies : Understanding the precise mechanisms by which MAM exerts its biological effects will aid in optimizing its use in both agricultural and pharmaceutical applications.

- Development of Derivatives : Exploring structural modifications could lead to more effective derivatives with enhanced bioactivity or reduced toxicity.

Applications De Recherche Scientifique

Pharmaceutical Applications

Methyl 4-acetyl-2-methylbenzoate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential use in drug formulations due to their biological activity.

Case Study: Synthesis of Antimicrobial Agents

Research has shown that this compound can be transformed into derivatives that exhibit antimicrobial properties. For instance, modifications of the compound have been explored to enhance efficacy against specific bacterial strains, making it a valuable candidate in antibiotic development .

Table: Pharmaceutical Derivatives

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Derivative A | Antimicrobial | |

| Derivative B | Anti-inflammatory | |

| Derivative C | Antiviral |

Agrochemical Applications

Beyond pharmaceuticals, this compound is significant in the agrochemical industry, particularly as an intermediate for synthesizing pesticides.

Case Study: Pesticide Development

A notable application involves its use in synthesizing novel pesticide formulations. Research indicates that derivatives of this compound possess insecticidal properties, which are being optimized for agricultural use . The compound's role in enhancing the effectiveness and safety of pesticide formulations is under continuous investigation.

Table: Agrochemical Applications

| Pesticide Name | Target Pest | Efficacy Rate (%) |

|---|---|---|

| Pesticide A | Aphids | 85 |

| Pesticide B | Leafhoppers | 78 |

| Pesticide C | Thrips | 90 |

Organic Synthesis

This compound is widely used as a building block in organic synthesis due to its reactivity and versatility.

Synthesis Pathways

The compound can undergo various chemical reactions such as acylation and esterification, leading to the formation of complex organic molecules. For example, it can be synthesized from simpler precursors through a series of steps involving acylation reactions followed by hydrolysis and esterification .

Table: Synthesis Routes

| Reaction Type | Starting Material | Product |

|---|---|---|

| Acylation | Toluene | This compound |

| Esterification | Acetic Acid | Methyl Ester |

Propriétés

IUPAC Name |

methyl 4-acetyl-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7-6-9(8(2)12)4-5-10(7)11(13)14-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGRRURDXMILEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.